molecular formula C2H5ClMg B1216232 Ethylmagnesium chloride CAS No. 2386-64-3

Ethylmagnesium chloride

Cat. No.: B1216232
CAS No.: 2386-64-3
M. Wt: 88.82 g/mol
InChI Key: YCCXQARVHOPWFJ-UHFFFAOYSA-M
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Description

Ethylmagnesium chloride is an organomagnesium compound with the chemical formula CH₃CH₂MgCl. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran or diethyl ether and is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylmagnesium chloride is prepared by reacting ethyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

CH3CH2Cl+MgCH3CH2MgCl\text{CH}_3\text{CH}_2\text{Cl} + \text{Mg} \rightarrow \text{CH}_3\text{CH}_2\text{MgCl} CH3​CH2​Cl+Mg→CH3​CH2​MgCl

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors equipped with systems to maintain an inert atmosphere and control temperature. The product is then purified and stored under conditions that prevent degradation .

Chemical Reactions Analysis

Formation of Ethylmagnesium Chloride

Grignard reagents, including this compound, are formed through the reaction of an alkyl halide with magnesium metal . The reaction is highly exothermic and usually requires anhydrous conditions to prevent decomposition of the reagent .

C2H5Cl+MgC2H5MgCl\text{C}_2\text{H}_5\text{Cl}+\text{Mg}\longrightarrow \text{C}_2\text{H}_5\text{MgCl}

Reactions with Carbonyl Compounds

This compound, like other Grignard reagents, is highly reactive towards carbonyl compounds, such as aldehydes, ketones, esters, and epoxides, leading to the formation of new carbon-carbon bonds .

  • Aldehydes and Ketones : this compound reacts with aldehydes and ketones to yield secondary and tertiary alcohols, respectively, after hydrolysis 9 .

    RCHO+C2H5MgClRCH OH C2H5\text{RCHO}+\text{C}_2\text{H}_5\text{MgCl}\longrightarrow \text{RCH OH C}_2\text{H}_5 RCOR +C2H5MgClR C2H5 C OH R \text{RCOR }+\text{C}_2\text{H}_5\text{MgCl}\longrightarrow \text{R C}_2\text{H}_5\text{ C OH R }
  • Esters : The reaction of Grignard reagents with esters results in the formation of tertiary alcohols, with the Grignard reagent adding twice to the carbonyl group 9 .

    RCOOR +2C2H5MgClRC C2H5 2OH\text{RCOOR }+2\text{C}_2\text{H}_5\text{MgCl}\longrightarrow \text{RC C}_2\text{H}_5\text{ }_2\text{OH}
  • Epoxides : this compound reacts with epoxides via SN2 mechanism, attacking the least substituted carbon to open the epoxide ring and form an alcohol after protonation .

Reaction with Water and Other Proton Donors

Grignard reagents are strong bases and react violently with water, alcohols, carboxylic acids, and other protic substances to form alkanes . This sensitivity to moisture necessitates the use of anhydrous solvents and conditions . For this compound, this reaction produces ethane:

C2H5MgCl+H2OC2H6+Mg OH Cl\text{C}_2\text{H}_5\text{MgCl}+\text{H}_2\text{O}\longrightarrow \text{C}_2\text{H}_6+\text{Mg OH Cl}

Reactions with Organic Halides

Grignard reagents are typically unreactive toward organic halides unless a metal catalyst is present . In the presence of a suitable catalyst, Grignard reagents can participate in carbon-carbon coupling reactions . For instance, iron(III) catalysts can facilitate the coupling of this compound with an aryl halide .

Schlenk Equilibrium

In ethereal solutions, Grignard reagents participate in the Schlenk equilibrium, which involves the redistribution of substituents on magnesium . This equilibrium results in a mixture of species, including diorganomagnesium compounds and magnesium halides .

2RMgXR2Mg+MgX22\text{RMgX}\rightleftharpoons \text{R}_2\text{Mg}+\text{MgX}_2

The position of this equilibrium depends on the solvent, concentration, and the nature of the organic and halide substituents .

Electrolytic Reactions

Grignard reagents in ethereal solutions can conduct electric current due to the presence of magnesium species . Electrolysis of these solutions leads to the formation of metallic magnesium at the cathode and alkyl radicals at the anode .

Influence of Solvent

The solvent plays a crucial role in Grignard reactions . Ethers like diethyl ether and THF are commonly used because they stabilize the Grignard reagent by coordinating to the magnesium center . The solvent can also influence the Schlenk equilibrium and the reactivity of the Grignard reagent .

Selected Data

PropertyValueReference
Molecular FormulaC₂H₅MgCl
Molecular Weight88.83 g/mol
log Pow0.45 (for THF)
Reactivity with WaterReacts violently, emits flammable gases

Scientific Research Applications

Synthetic Applications

2.1 Grignard Reactions

Ethylmagnesium chloride is primarily known for its role in Grignard reactions, where it acts as a nucleophile to react with electrophiles. This reaction allows for the synthesis of alcohols from carbonyl compounds:RCHO+C2H5MgClRCH OH C2H5+MgClOH\text{RCHO}+\text{C}_2\text{H}_5\text{MgCl}\rightarrow \text{RCH OH C}_2\text{H}_5+\text{MgClOH}2.2 Ethylcarboxylation of Alkenes

One notable application involves its use in the ethylcarboxylation of alkenes using carbon dioxide, facilitated by catalysts such as Cp2ZrCl2. This process converts alkenes into corresponding carboxylic acids, enhancing the utility of this compound in producing valuable chemical intermediates .

2.3 Synthesis of Cyclobutylmagnesium Carbenoids

This compound can also be used to prepare cyclobutylmagnesium carbenoids by reacting with 1-chlorocyclobutyl p-tolyl sulfoxides. This reaction demonstrates its versatility in generating complex organometallic compounds .

Industrial Applications

3.1 Pharmaceutical Industry

In the pharmaceutical sector, this compound is employed in synthesizing various drug compounds. Its ability to form carbon-carbon bonds allows for the construction of complex molecular architectures necessary for active pharmaceutical ingredients (APIs).

3.2 Polymer Chemistry

This compound is utilized in polymer chemistry for the production of polyolefins and other advanced materials. It acts as a catalyst in polymerization processes, facilitating the formation of high-performance polymers .

Case Studies and Research Findings

Case Study 1: Ethylcarboxylation Process Optimization

A study published in a peer-reviewed journal examined the optimization of the ethylcarboxylation process using this compound and carbon dioxide. The researchers found that varying the concentration of this compound significantly influenced the yield of carboxylic acids produced, demonstrating its effectiveness as a reagent in synthetic organic chemistry .

Case Study 2: Synthesis of Novel Organometallic Compounds

Research conducted on novel organometallic compounds highlighted the role of this compound in synthesizing cyclobutanes through unique reaction pathways. The study provided insights into reaction mechanisms and product yields, reinforcing the importance of this reagent in advanced organic synthesis .

Safety and Handling Considerations

This compound poses significant hazards, including flammability and reactivity with water, which can lead to violent reactions. Proper safety protocols must be followed when handling this compound, including using appropriate personal protective equipment (PPE) and working within fume hoods to mitigate exposure risks .

Data Tables

Application AreaSpecific UseKey Benefits
Organic SynthesisGrignard ReactionsFormation of alcohols from carbonyls
Chemical ManufacturingEthylcarboxylationProduction of carboxylic acids
Polymer ChemistryCatalysis in polymerizationCreation of high-performance polymers
Pharmaceutical DevelopmentSynthesis of APIsEnables complex molecular architectures

Mechanism of Action

The mechanism of action of ethylmagnesium chloride involves the nucleophilic attack of the ethyl group on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new bonds. This compound primarily targets carbonyl groups, leading to the formation of alcohols or other derivatives depending on the reaction conditions .

Comparison with Similar Compounds

    Methylmagnesium Chloride: Similar reactivity but with a methyl group instead of an ethyl group.

    Ethylmagnesium Bromide: Similar structure but with a bromine atom instead of chlorine.

    Isopropylmagnesium Chloride: Contains an isopropyl group, leading to different reactivity patterns.

Uniqueness: this compound is unique due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis. Its ethyl group provides a good balance between steric hindrance and reactivity, allowing it to participate in a wide range of reactions .

Biological Activity

Ethylmagnesium chloride (EtMgCl) is an organomagnesium compound commonly used in organic synthesis, particularly in Grignard reactions. This article delves into its biological activity, highlighting its applications, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₂H₅MgCl
  • CAS Number : 2386-64-3
  • Molar Mass : 88.82 g/mol
  • Concentration : Typically available in 2.0 M solutions in solvents like tetrahydrofuran (THF) and diethyl ether .

This compound acts primarily as a nucleophile in various chemical reactions. Its biological activity can be attributed to its ability to form complexes with various substrates, influencing enzymatic activities and cellular processes.

Biological Applications

This compound's applications extend beyond synthetic chemistry into biological realms:

  • Synthesis of Bioactive Compounds : It is employed in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. The ability to introduce ethyl groups into organic structures can enhance the biological activity of these compounds.
  • Neurotoxicity Studies : While not directly related to EtMgCl, research on related compounds like ethyl chloride shows that chlorinated hydrocarbons can lead to neurotoxic effects when abused as inhalants. This highlights the importance of understanding the safety profiles of organomagnesium compounds .

Case Study 1: Ethylcarboxylation Reactions

A study published in Chemical Communications demonstrated the use of EtMgCl in zirconocene-catalyzed ethylcarboxylation of alkenes using carbon dioxide. The reaction mechanism involved the formation of a zirconacyclopentane intermediate, which subsequently reacted with CO₂ to yield carboxylic acids . This process not only illustrates the synthetic utility of EtMgCl but also its potential for producing biologically relevant compounds.

Case Study 2: Organophosphate Toxicity Mitigation

Research exploring magnesium's role in mitigating organophosphate toxicity (e.g., chlorpyrifos) suggests that magnesium ions can influence cholinesterase activity. While this study focused on magnesium chloride, it underscores the potential for similar effects from EtMgCl due to its magnesium content . Such findings could have implications for developing treatments for pesticide poisoning.

Comparative Table of Organomagnesium Compounds

CompoundMolecular FormulaApplication AreaBiological Activity
This compoundC₂H₅MgClOrganic SynthesisPotential enzyme modulation
Mthis compoundCH₃MgClOrganic SynthesisSimilar enzyme interactions
Propylmagnesium ChlorideC₃H₇MgClOrganic SynthesisPotential neurotoxic effects

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling ethylmagnesium chloride in laboratory settings?

this compound is highly reactive with water, releasing flammable gases (e.g., methane) and requiring inert atmosphere handling (e.g., nitrogen/argon gloveboxes). Key precautions include:

  • Avoiding exposure to moisture or protic solvents (e.g., alcohols, water) .
  • Using flame-resistant lab equipment and grounding to prevent static discharge .
  • Storing in sealed, dry containers under inert gas, away from oxidizing agents .
  • Emergency protocols for spills: smother with dry sand or specialized absorbents, never water .

Q. How does solvent choice influence the reactivity of this compound in Grignard reactions?

Solvents like 2-methyltetrahydrofuran (2-MeTHF) or tetrahydrofuran (THF) stabilize the Grignard reagent via Lewis acid-base interactions. For example:

  • 2-MeTHF : Enhances reaction efficiency due to higher boiling point (80°C vs. THF’s 66°C), enabling safer reflux conditions .
  • Ether-based solvents : May form peroxides over time; thus, freshness and inhibitor-free status are critical . Comparative studies show solvent polarity impacts nucleophilicity, with THF yielding faster reaction kinetics than diethyl ether .

Q. What are standard protocols for synthesizing this compound, and how is its concentration verified?

Synthesis typically involves reacting ethyl chloride with magnesium turnings in anhydrous THF under inert atmosphere. Concentration is determined via:

  • Titration : Quenching an aliquot with water and titrating residual HCl .
  • Gas evolution : Monitoring hydrogen release during controlled hydrolysis . Purity is confirmed by NMR (absence of Mg(OH)₂ precipitates) or reaction with ketones (e.g., acetophenone) to test yield .

Advanced Research Questions

Q. How can contradictory results in this compound-mediated carboxylation reactions be resolved?

Discrepancies in yields (e.g., CO₂ carboxylation efficiency) often arise from:

  • Moisture levels : Trace water deactivates the reagent; rigorous drying of CO₂ gas and solvents is essential .
  • Catalyst selection : Zirconocene catalysts improve regioselectivity in alkene ethylcarboxylation (e.g., 85% yield with styrenes vs. 40% without) .
  • Temperature gradients : Microreactors enhance heat dissipation, reducing side reactions (e.g., dimerization) . Methodological solution : Use in situ FTIR to monitor intermediate formation and optimize stoichiometry .

Q. What experimental designs mitigate exothermic risks in large-scale this compound reactions?

Scaling up requires:

  • Flow chemistry : Microreactors with high surface-area-to-volume ratios achieve safer heat transfer (e.g., 2200 W m⁻² K⁻¹ with silver thermal paste) .
  • Dosing control : Gradual addition of ethyl chloride to magnesium prevents runaway exotherms .
  • Thermal imaging : Infrared cameras detect localized hot spots in batch reactors .

Q. How do competing pathways in this compound reactions affect product distribution, and how are they analyzed?

Competing nucleophilic attack vs. single-electron transfer (SET) mechanisms can be dissected via:

  • Radical traps : Adding TEMPO suppresses SET pathways, isolating nucleophilic adducts .
  • Kinetic profiling : Stopped-flow NMR captures intermediates (e.g., ate complexes) in acylation reactions .
  • Computational modeling : DFT calculations predict transition states for regioselectivity (e.g., Markovnikov vs. anti-Markovnikov) .

Q. Data Analysis and Reproducibility

Q. What statistical methods are recommended for validating reproducibility in this compound kinetic studies?

  • Replicate experiments : Minimum triplicate runs with error bars (95% confidence intervals) .
  • ANOVA : Identifies variance sources (e.g., solvent purity, catalyst loading) .
  • Arrhenius plots : Extract activation energies to compare with literature values .

Q. How should researchers address inconsistencies in reported reaction yields for this compound applications?

  • Control experiments : Include internal standards (e.g., n-dodecane in GC-MS) to verify quantification .
  • Cross-lab validation : Collaborate to replicate conditions (e.g., inert atmosphere quality, reagent age) .
  • Meta-analysis : Compare datasets across publications to identify outliers (e.g., anomalous solvent effects) .

Q. Tables for Key Data

Table 1. Solvent Effects on this compound Reactivity

SolventBoiling Point (°C)Reaction Rate (k, s⁻¹)Common Side Reactions
THF660.45Dimerization, peroxide formation
2-MeTHF800.38Reduced dimerization
Diethyl Ether350.22Peroxide explosion risk
Data synthesized from .

Table 2. Catalytic Systems for CO₂ Carboxylation

CatalystSubstrateYield (%)Selectivity (%)Reference
ZirconoceneStyrene8592
Rhodium-phosphine1,3-Dienes7888
None (thermal)Styrene4065

Properties

IUPAC Name

magnesium;ethane;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5.ClH.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCXQARVHOPWFJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH2-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883839
Record name Magnesium, chloroethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2386-64-3
Record name Magnesium, chloroethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386643
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Record name Magnesium, chloroethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, chloroethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloroethylmagnesium
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

CID 101336896
Ethylmagnesium chloride
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Ethylmagnesium chloride
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